5-Methoxyindole-3-acetonitrile-d2 5-Methoxyindole-3-acetonitrile-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16658679
InChI: InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2
SMILES:
Molecular Formula: C11H10N2O
Molecular Weight: 188.22 g/mol

5-Methoxyindole-3-acetonitrile-d2

CAS No.:

Cat. No.: VC16658679

Molecular Formula: C11H10N2O

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxyindole-3-acetonitrile-d2 -

Specification

Molecular Formula C11H10N2O
Molecular Weight 188.22 g/mol
IUPAC Name 2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile
Standard InChI InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2
Standard InChI Key ZBQCXEREMRGOCO-APZFVMQVSA-N
Isomeric SMILES [2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methoxyindole-3-acetonitrile-d2 features a bicyclic indole core comprising a benzene ring fused to a pyrrole ring, with deuterium atoms incorporated at the acetonitrile methylene group (C-3 position). The molecular formula C₁₁H₉D₂N₂O corresponds to a monoisotopic mass of 188.22 g/mol. Key structural descriptors include:

  • IUPAC Name: 2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile

  • SMILES: [2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC

  • InChIKey: ZBQCXEREMRGOCO-APZFVMQVSA-N

The deuterium substitution at the C-3 methylene group reduces metabolic lability compared to the non-deuterated analog, enhancing its utility in tracer studies .

Spectroscopic and Computational Data

Collision cross-section (CCS) measurements via ion mobility spectrometry reveal distinct adduct-specific profiles:

Adductm/zPredicted CCS (Ų)
[M+H]+187.087140.8
[M+Na]+209.069153.8
[M+NH4]+204.113146.0
[M-H]-185.072135.1

These values enable precise identification in complex matrices using high-resolution mass spectrometry .

Synthesis and Deuterium Incorporation Strategies

Acid-Catalyzed Hydrogen-Deuterium Exchange

Large-scale synthesis (≥1 g) employs 20 wt% D₂SO₄ in CD₃OD/D₂O at 60–90°C, achieving 97% deuterium incorporation at the C-3 position within 5–14 hours . Critical parameters include:

  • Solvent System: 70% CD₃OD/D₂O optimizes proton exchange while minimizing side reactions

  • Catalyst Loading: 4 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances reaction rate

  • Yield: 94–99% after purification via ethyl acetate extraction

Comparative Analysis of Synthetic Routes

Alternative methods using CD₃CO₂D at 150°C achieve comparable deuteration but require specialized equipment for high-temperature reactions . The DBU-mediated route remains preferred for its scalability and operational simplicity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in THF, DMSO, and CH₃OH; limited aqueous solubility (0.8 mg/mL at 25°C)

  • Stability: Stable under inert atmospheres (N₂/Ar) for >12 months at -20°C; hydrolyzes in aqueous media (t₁/₂ = 48 h at pH 7.4)

Thermal Behavior

Differential scanning calorimetry shows a melting point of 142–144°C with no polymorphism observed.

Reactivity and Mechanistic Insights

Electrophilic Substitution

The indole nucleus undergoes regioselective reactions:

  • C-2 Position: Bromination with NBS in CCl₄ yields 2-bromo derivatives (85% yield)

  • C-5 Methoxy Group: Demethylation with BBr₃ produces 5-hydroxyindole analogs for further functionalization

Nucleophilic Acetonitrile Group

The cyano moiety participates in:

  • Strecker Synthesis: Reaction with NH₃/aldehyde forms α-aminonitriles (precursors to unnatural amino acids)

  • Hydrolysis: Controlled hydrolysis with K₂CO₃ in EtOH/H₂O generates 5-methoxyindole-3-acetic acid

Pharmacological Applications

Serotonergic Pathway Modulation

As a melatonin synthesis intermediate, 5-Methoxyindole-3-acetonitrile-d2 inhibits nitric oxide synthase (IC₅₀ = 3.2 μM) and modulates circadian rhythms in murine models. Deuteration extends plasma half-life from 2.1 to 4.7 hours in pharmacokinetic studies .

Therapeutic Agent Development

Key derivatives include:

DerivativeTargetActivity
Melatonin-d4MT₁/MT₂ ReceptorsSleep cycle regulation
Carboline AnalogsMAPKAP-K2Anti-inflammatory (IC₅₀ 11 nM)
Indole-N-acetic Acid DerivativesAldose ReductaseDiabetic neuropathy inhibitors

Structure-activity relationship (SAR) studies reveal that deuterium incorporation at C-3 enhances metabolic stability without altering receptor binding affinities .

Recent Advancements (2023–2025)

Isotopic Tracer Applications

  • Neurotransmitter Tracking: Used in PET imaging to map serotonin distribution in non-human primates

  • Plant Hormone Studies: Quantifies auxin transport in Arabidopsis thaliana with 2.1× improved detection limits vs. non-deuterated controls

Process Chemistry Innovations

Continuous-flow reactors achieve 92% deuteration in 30 minutes via microwave-assisted H-D exchange, reducing solvent use by 70% .

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